molecular formula C10H8O3 B191455 6-Hydroxy-4-methylcoumarin CAS No. 2373-31-1

6-Hydroxy-4-methylcoumarin

Cat. No. B191455
CAS RN: 2373-31-1
M. Wt: 176.17 g/mol
InChI Key: IRUHWRSITUYICV-UHFFFAOYSA-N
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Description

6-Hydroxy-4-methylcoumarin is an organic compound with the molecular formula C10H8O3 . It is one of the coumarin compounds, which have various pharmacological activities and can be used in the production of medicine . It has been found to have anticancer activity .


Synthesis Analysis

6-Hydroxy-4-methyl-5,7-(bis-p-chlorophenylazo)coumarin has been synthesized and characterized by CHN elemental analysis, FTIR,¹H-NMR-spectroscopy, and mass-spectral data . The reaction to provide the 7-hydroxy-4-methylcoumarin was proposed to be a three-step mechanism: the transesterification, the intramolecular hydroxyalkylation, and the dehydration .


Molecular Structure Analysis

The molecular structure of 6-Hydroxy-4-methylcoumarin is characterized by a molecular weight of 176.17 g/mol and a monoisotopic mass of 176.047348 Da . The IUPAC name for this compound is 6-hydroxy-4-methylchromen-2-one .


Chemical Reactions Analysis

4-Hydroxy-6-methylcoumarin may be used for the in situ generation of α-methylenechromanes, α-methylenequinoline, and ortho-quinone methides, via Knoevenagel reaction . It may also be used for the preparation of 8-methyl-2-phenyl-4H-furo-[3,2-c]benzopyran-4-one and 6-methyl-2-phenyl-4H-furo-[2,3-b]benzopyran-4-one .


Physical And Chemical Properties Analysis

6-Hydroxy-4-methylcoumarin has a molecular weight of 176.17 g/mol, an XLogP3 of 1.9, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0, an exact mass of 176.047344113 g/mol, and a monoisotopic mass of 176.047344113 g/mol .

Scientific Research Applications

Chemical Synthesis

6-Hydroxy-4-methylcoumarin is used in the in situ generation of various organic compounds through reactions such as the Knoevenagel reaction. It serves as a precursor for synthesizing α-methylenechromanes, α-methylenequinoline, and ortho-quinone methides, which are valuable intermediates in organic synthesis .

Biomedical Research

This compound has been studied for its role in melanogenesis, the process of melanin production in the skin. Research suggests that 6-Hydroxy-4-methylcoumarin can activate MITF expression, leading to increased expressions of tyrosinase, TRP-1, and TRP-2, which are enzymes involved in melanin synthesis .

Medicinal Chemistry

Due to its unique chemical structure, 6-Hydroxy-4-methylcoumarin exhibits binding capabilities to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions. This makes it a promising scaffold in medicinal chemistry for potential applications in treating neurodegenerative diseases, cancer, inflammation, and more .

Fluorescent Labeling and Detection

Coumarins, including 6-Hydroxy-4-methylcoumarin, are used as fluorophores for fluorescent labeling of biomolecules. They are also utilized in detecting metal ions, microenvironment polarity, and pH levels due to their fluorescent properties .

Material Science

In material science research, 6-Hydroxy-4-methylcoumarin is incorporated into polymeric film blends to enhance mechanical properties and surface hydrophobicity. It contributes to the improvement of biodegradability and exhibits migration rates below the overall migration limit (OML), making it suitable for various applications .

Antioxidant Studies

The antioxidant activity of coumarins is another area of interest. Derivatives of 6-Hydroxy-4-methylcoumarin have been synthesized and tested for their ability to inhibit lipid peroxidation in biological systems. This property is crucial for understanding oxidative stress and developing antioxidant therapies .

Mechanism of Action

Target of Action

6-Hydroxy-4-methylcoumarin, a secondary metabolite of coumarin, has been found to exhibit anticancer activity . Coumarins are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . Therefore, the primary targets of 6-Hydroxy-4-methylcoumarin are likely to be cancer cells and various biomolecules involved in these processes.

Mode of Action

Coumarins, in general, are known for their fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This property allows coumarins to act as versatile fluorophores with wide-ranging applications in science and technology, including the detection and labeling of various biomolecules .

Biochemical Pathways

Coumarins, including 6-Hydroxy-4-methylcoumarin, are involved in various biochemical pathways. They are secondary metabolites made up of benzene and α-pyrone rings fused together . This review provides a detailed insight into the characteristics of coumarins as well as their biosynthesis in plants and metabolic pathways .

Result of Action

The primary result of the action of 6-Hydroxy-4-methylcoumarin is its potential anticancer activity . By acting as a fluorophore, it may interact with various biomolecules within cancer cells, potentially leading to their detection and treatment .

Action Environment

The action, efficacy, and stability of 6-Hydroxy-4-methylcoumarin can be influenced by various environmental factors. Moreover, it is recommended to ensure adequate ventilation when handling the compound, and dust formation should be avoided

Safety and Hazards

6-Hydroxy-4-methylcoumarin is considered toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

6-hydroxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUHWRSITUYICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178404
Record name 6-Hydroxy-4-methyl-2-benzopyrone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-4-methylcoumarin

CAS RN

2373-31-1
Record name 6-Hydroxy-4-methylcoumarin
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Record name 6-Hydroxy-4-methyl-2-benzopyrone
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Record name 6-Hydroxy-4-methyl-2-benzopyrone
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Record name 6-hydroxy-4-methyl-2-benzopyrone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 6-hydroxy-4-methylcoumarin compare to standard compounds in targeting the main protease of SARS-CoV-2?

A2: Docking studies suggest 6-hydroxy-4-methylcoumarin might have lower efficacy against the main protease of SARS-CoV-2 compared to standard compounds like NL-1 and NL-2. This is likely due to weaker and less frequent interactions with the target protein. []

Q2: What is the role of 6-hydroxy-4-methylcoumarin in synthesizing other compounds?

A3: 6-Hydroxy-4-methylcoumarin serves as a building block for creating diverse chemical structures. For instance, it's used in synthesizing novel metal-free phthalocyanines and metallophthalocyanine complexes, which have shown antibacterial activity. [] It's also used to create 4-Aryl-2-amino-6-(4-hydroxy coumarin-3-yl) pyridine-3-carbonitriles derivatives, which exhibit antibacterial, antioxidant, and anti-inflammatory properties. []

Q3: Can 6-hydroxy-4-methylcoumarin be chlorinated, and what are the implications for drinking water?

A5: Yes, 6-hydroxy-4-methylcoumarin can undergo chlorination, forming monochlorinated and polychlorinated derivatives. This is particularly relevant in drinking water treatment, where prechlorination of humic acid can generate these chlorinated byproducts. [] Some of these chlorinated derivatives are stable in tap water for days and have shown cytotoxicity comparable to known DBPs, raising concerns about their potential health risks and emphasizing the need for further investigation and control measures. []

Q4: What is the significance of mixed fermentation in relation to 6-hydroxy-4-methylcoumarin?

A6: While the provided abstracts don't elaborate on the specific details, they highlight that mixed fermentation of marine fungi can lead to the production of a new coumarin compound. [, ] This suggests a potential avenue for discovering novel coumarin derivatives with unique properties through microbial biotransformation.

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